molecular formula C9H8N2O5S B1422278 4-Methanesulfonamido-isatoic anhydride CAS No. 885269-62-5

4-Methanesulfonamido-isatoic anhydride

Cat. No.: B1422278
CAS No.: 885269-62-5
M. Wt: 256.24 g/mol
InChI Key: VDYKWZUMFVCLQR-UHFFFAOYSA-N
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Description

4-Methanesulfonamido-isatoic anhydride is a useful research compound. Its molecular formula is C9H8N2O5S and its molecular weight is 256.24 g/mol. The purity is usually 95%.
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Scientific Research Applications

Methane's Role in Plant Physiology

Methane, though often considered physiologically inert, has been observed to possess a variety of biological functions, such as anti-inflammatory, antioxidant, and anti-apoptosis properties. Recent studies indicate that methane might act as a gaseous signaling molecule in plants, potentially playing roles in enhancing plant tolerance to abiotic stresses, promoting root development, and delaying senescence and browning. This suggests a broader scope of application in agricultural and environmental science. The interaction of methane with reactive oxygen species (ROS), other gaseous signaling molecules, and glutathione (GSH) points towards its significance in plant survival strategies (Li, Wei, & Shen, 2019).

Methane in Biotechnology and Environmental Science

Methanotrophs, bacteria capable of using methane as their sole carbon source, open up a plethora of biotechnological applications. They can generate valuable products like single-cell protein, biopolymers, nanotechnology components, and various metabolites, all from methane. Moreover, enzymes produced by methanotrophs hold substantial promise due to their high conversion efficiencies. Methanotrophs can also be utilized for environmental applications such as bioremediation, chemical transformation, and wastewater denitrification, indicating their potential in sustainable technologies and environmental management (Strong, Xie, & Clarke, 2015).

Methane's Novel Production Pathway by Eukaryotes

A significant paradigm shift in understanding methane's sources has been the discovery of direct methane release from eukaryotes, including plants, animals, and fungi, even in oxygen presence. This process, termed “aerobic methane production,” challenges the conventional notion of methanogenesis and indicates a broader spectrum of methane's biological relevance and applications. Understanding this pathway's mechanisms is crucial for accurately assessing the global methane budget and formulating environmental policies (Liu et al., 2015).

Methane's Climate Feedback and Ecosystem Implications

Methane, produced in various natural systems, plays a pivotal role in climate feedback mechanisms. Understanding how climate change affects methane emissions from ecosystems like wetlands, marine systems, permafrost, and methane hydrates is crucial for predicting future climate scenarios. This knowledge aids in formulating strategies for climate change mitigation, highlighting methane's significance in climate science and policy formulation (Dean et al., 2018).

Methane's Role in Modeling and Forecasting

Modeling methane cycling in terrestrial ecosystems is vital for understanding its spatial and temporal variations and the underlying mechanisms driving these changes. Models help in integrating multi-scale methane data, crucial for predicting climate–carbon cycle feedbacks, and are instrumental in shaping future research and mitigation strategies in environmental science and policy-making (Xu et al., 2016).

Biochemical Analysis

Biochemical Properties

4-Methanesulfonamido-isatoic anhydride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can alter the biochemical pathways within cells. For instance, it has been observed to interact with enzymes involved in the synthesis of nucleotides, thereby affecting DNA and RNA synthesis . The nature of these interactions is primarily inhibitory, leading to a decrease in the activity of the target enzymes.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to inhibit the proliferation of cancer cells by interfering with the cell cycle and inducing apoptosis . Additionally, it affects cellular metabolism by inhibiting key metabolic enzymes, leading to a reduction in ATP production and overall cellular energy levels.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It binds to the active sites of enzymes, leading to their inhibition. This binding is often irreversible, resulting in a permanent loss of enzyme activity . The compound also affects gene expression by modulating transcription factors and other regulatory proteins, leading to changes in the expression of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods. Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained inhibition of enzyme activity and prolonged changes in gene expression . These effects are often dose-dependent and can vary based on the specific conditions of the experiment.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can inhibit specific enzymes without causing significant toxicity. At higher doses, it can lead to toxic effects, including liver and kidney damage . Threshold effects have been observed, where a certain dosage is required to achieve a noticeable biochemical effect. Beyond this threshold, the effects can become more pronounced and potentially harmful.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors involved in nucleotide synthesis, leading to changes in metabolic flux and metabolite levels . The compound can also affect the levels of certain metabolites, such as ATP and NADH, by inhibiting key metabolic enzymes. These changes can have downstream effects on cellular energy production and overall metabolic function.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . The compound tends to accumulate in specific tissues, such as the liver and kidneys, where it can exert its biochemical effects. Its localization within cells can also influence its activity, with higher concentrations leading to more pronounced effects.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is often directed to specific compartments or organelles within the cell, such as the nucleus or mitochondria . This targeting is mediated by specific signals or post-translational modifications that direct the compound to its site of action. Once localized, it can interact with biomolecules within these compartments, leading to changes in cellular function.

Properties

IUPAC Name

N-(2,4-dioxo-1H-3,1-benzoxazin-7-yl)methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O5S/c1-17(14,15)11-5-2-3-6-7(4-5)10-9(13)16-8(6)12/h2-4,11H,1H3,(H,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDYKWZUMFVCLQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC2=C(C=C1)C(=O)OC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.